molecular formula C15H13ClN4 B5703268 2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole

2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole

Cat. No. B5703268
M. Wt: 284.74 g/mol
InChI Key: UGGNFHJMQWCSSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole, also known as CBT, is a tetrazole derivative that has gained significant attention in the field of medicinal chemistry. CBT has been shown to exhibit a wide range of biological activities, including antihypertensive, anticonvulsant, and anti-inflammatory effects. The compound has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

Scientific Research Applications

2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole has been extensively studied for its potential use in the treatment of various diseases. The compound has been shown to exhibit antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE). 2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole has also been investigated for its potential use in the treatment of epilepsy and other neurological disorders. In addition, 2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has also been investigated for its potential use in the treatment of cancer and Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of 2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in the body. 2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole has been shown to inhibit the activity of ACE, which is involved in the regulation of blood pressure. The compound has also been shown to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant effects. In addition, 2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the activity of ACE, which results in a decrease in blood pressure. 2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole has also been shown to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant effects. In addition, 2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole is its wide range of biological activities. The compound has been shown to exhibit antihypertensive, anticonvulsant, and anti-inflammatory effects, making it a versatile compound for scientific research. However, one of the limitations of 2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole is its potential toxicity. The compound has been shown to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the scientific research of 2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole. One potential direction is the investigation of the compound's potential use in the treatment of cancer. 2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole has been shown to exhibit cytotoxic effects in some cell lines, which may make it a promising candidate for cancer therapy. Another potential direction is the investigation of the compound's potential use in the treatment of Alzheimer's disease. 2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole has been shown to exhibit neuroprotective effects in animal models, which may make it a promising candidate for the treatment of this disease. Finally, the investigation of the compound's mechanism of action may provide valuable insights into its biological activities and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole can be achieved through a multi-step reaction process. The starting material for the synthesis is 2-chlorobenzyl bromide, which is reacted with sodium azide to form the corresponding azide intermediate. The azide intermediate is then subjected to a copper-catalyzed cycloaddition reaction with 3-methylphenylacetylene to form the tetrazole ring. The final product, 2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole, is obtained through a deprotection step using hydrochloric acid.

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-5-(3-methylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4/c1-11-5-4-7-12(9-11)15-17-19-20(18-15)10-13-6-2-3-8-14(13)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGNFHJMQWCSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(N=N2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorobenzyl)-5-(3-methylphenyl)-2H-tetrazole

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